5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Overview
Description
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride is a unique chemical compound known for its distinctive structure and versatile applications. This compound features a combination of alicyclic and anhydride functionalities, making it a valuable precursor in the synthesis of various high-performance polymers and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride typically involves the reaction of maleic anhydride with a suitable diene in a Diels-Alder reaction. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures (around 100-150°C).
Solvent: Common solvents include toluene or xylene to facilitate the reaction.
Catalysts: In some cases, Lewis acids like aluminum chloride (AlCl₃) may be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the anhydride to corresponding diacids or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyls.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react under mild conditions to form amides or esters.
Major Products Formed
Oxidation: Yields carboxylic acids or ketones.
Reduction: Produces diacids or alcohol derivatives.
Substitution: Forms amides, esters, or other substituted products.
Scientific Research Applications
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in biomedical devices and implants owing to its hemocompatibility.
Industry: Utilized in the production of advanced materials with desirable optical and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through its reactive anhydride groups, which can form covalent bonds with nucleophiles. This reactivity is crucial in polymerization reactions where the anhydride groups react with diamines or diols to form polyimides or polyesters. The molecular targets and pathways involved include:
Polymerization: The anhydride groups react with amine or hydroxyl groups to form imide or ester linkages.
Biological Interactions: The compound’s structure allows for interactions with biological molecules, facilitating its use in drug delivery and biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: A simpler anhydride used in similar polymerization reactions.
Phthalic Anhydride: Another anhydride used in the production of polyesters and alkyd resins.
Succinic Anhydride: A related compound with applications in polymer synthesis and as a chemical intermediate.
Uniqueness
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride is unique due to its combination of alicyclic and anhydride functionalities, which impart distinct properties such as flexibility, reduced polarizability, and enhanced biocompatibility . These features make it particularly valuable in applications requiring high-performance materials with specific optical and mechanical properties.
Properties
IUPAC Name |
5-(2,5-dioxooxolan-3-yl)-7-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-5-2-6(7-4-9(14)18-11(7)15)3-8-10(5)13(17)19-12(8)16/h2,6-8,10H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOZCNCJKEVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC2C1C(=O)OC2=O)C3CC(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888355 | |
Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73003-90-4 | |
Record name | B 4400 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73003-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073003904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxofuran-3-yl)isobenzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(2,5-DIOXOTETRAHYDROFURYL)-3-METHYL-3-CYCLOHEXENE-1,2-DICARBOXYLIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/281D83AH5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DOCDA a desirable building block for polyimide synthesis?
A: DOCDA's structure, incorporating both alicyclic and anhydride functionalities, imparts unique properties to the resulting polyimides. [, , ] The alicyclic component enhances solubility in organic solvents, simplifying processing and film formation. [, ] Simultaneously, the anhydride groups react with diamines to form the robust imide linkages characteristic of polyimides, known for their thermal stability and mechanical strength. [, , ]
Q2: How does the incorporation of DOCDA influence the dielectric properties of polyimides?
A: Research demonstrates that increasing the DOCDA content within a polyimide structure correlates with a decrease in the dielectric constant. [] This effect is attributed to the reduced polarizability of the cycloaliphatic structure compared to purely aromatic counterparts. Lower dielectric constants are particularly desirable in applications demanding high-frequency performance, such as microelectronics. []
Q3: Can DOCDA be used to manipulate the surface wettability of polyimides?
A: Yes, polyimides synthesized with diamines containing long-chain alkyl groups linked via phenyl esters, along with DOCDA, exhibit controllable surface wettability upon exposure to ultraviolet (UV) light. [] Initially hydrophobic, the polyimide films undergo surface modification upon UV irradiation, leading to a significant decrease in water contact angle, signifying increased hydrophilicity. [] This photo-induced change is attributed to the cleavage of the phenyl ester bonds, generating polar groups like carboxyls and hydroxyls on the surface. [] This controllable wettability offers potential in applications like printed electronics. []
Q4: Are there strategies to further modify DOCDA-based polyimides after synthesis?
A: Yes, polymer reactions can be employed to introduce specific functionalities. For instance, reacting DOCDA-based polyimides containing phenolic OH groups with 3,4,5-tris(dodecyloxy)benzoic acid successfully incorporates long-chain alkyl groups onto the polymer side chains. [] This modification enhances the hydrophobicity of the polyimide surface, expanding its potential applications. []
Q5: What are the potential applications of DOCDA-derived polyimides in gas separation?
A: DOCDA-based copolyimides show promise as membrane materials for separating industrially relevant gas mixtures. [] They exhibit excellent selectivity for CO2/N2, CO2/CO, H2/CH4, and CO2/CH4 separations, coupled with high permeability for CO2 and H2. [] These characteristics make them attractive for applications like carbon capture and utilization, contributing to the reduction of greenhouse gas emissions. []
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